molecular formula C14H12N4OS2 B2444950 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034395-28-1

4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Katalognummer: B2444950
CAS-Nummer: 2034395-28-1
Molekulargewicht: 316.4
InChI-Schlüssel: GXAYSBZGQZLICB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-13(21-18-17-9)14(19)16-7-10-2-4-15-12(6-10)11-3-5-20-8-11/h2-6,8H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAYSBZGQZLICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : A five-membered heterocyclic compound known for diverse biological activities.
  • Pyridine and Thiophene Moieties : Contribute to the electronic properties and biological interactions of the compound.

Antitumor Activity

  • Mechanism of Action :
    • Thiadiazole derivatives have shown significant antitumor properties through multiple mechanisms, including inhibition of key kinases involved in tumorigenesis such as c-Met and VEGFR-2. These interactions lead to cell cycle arrest and apoptosis in cancer cells .
  • In Vitro Studies :
    • In vitro testing has demonstrated that derivatives with thiadiazole moieties exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 34.48 nM .
  • Case Study :
    • A study involving a series of thiadiazole derivatives found that modifications in the structure significantly enhanced their anticancer efficacy. For instance, compounds with specific substitutions on the thiadiazole ring displayed improved inhibitory activity against c-Met compared to their predecessors .

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • Thiadiazole derivatives have been reported to possess antimicrobial properties against a variety of pathogens, including bacteria and fungi. The presence of the thiadiazole ring enhances interaction with microbial targets, leading to effective inhibition .
  • Specific Findings :
    • In vitro assays have shown that certain thiadiazole derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Pharmacological Profiles

Activity IC50 / MIC Values Target Cells/Pathogens Mechanism
Antitumor34.48 nMHepG2, A549c-Met inhibition, apoptosis induction
Antibacterial15 μg/mlE. coli, S. aureusDisruption of microbial cell integrity
AntifungalVariesVarious fungal strainsInhibition of fungal growth mechanisms

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole derivatives. The following points summarize key findings related to the antimicrobial activity of 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide:

  • Mechanism of Action : The compound is believed to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • In Vitro Studies : Research has demonstrated that related compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been a focal point in recent research. Key insights include:

  • Cell Line Studies : In vitro evaluations have shown that the compound can induce apoptosis in cancer cell lines, including breast cancer (MCF7) and melanoma cells. This is attributed to its ability to modulate pathways involved in cell survival and proliferation .
  • Molecular Docking Studies : Computational studies suggest that the compound interacts with specific proteins involved in cancer progression, providing a basis for its potential use as an anticancer agent .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Study on Antimicrobial Activity :
    • Researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy.
    • Results indicated that compounds with similar structures exhibited promising activity against a range of bacterial strains.
  • Evaluation of Anticancer Activity :
    • A study focused on the effects of the compound on MCF7 breast cancer cells.
    • Findings revealed significant cytotoxic effects, leading to further investigation into its mechanism of action.
Activity Type Tested Strains/Cell Lines MIC (μg/mL) Reference
AntimicrobialStaphylococcus aureus3.12
AntimicrobialEscherichia coli12.5
AnticancerMCF7 (Breast Cancer)IC50 = 10 μM

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The thiadiazole ring undergoes electrophilic substitution at the sulfur or nitrogen atoms. For example:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the C4 position of the thiadiazole ring .

  • Nitration : Reaction with nitric acid/sulfuric acid mixtures selectively nitrates the pyridine ring at the C3 position .

Oxidation Reactions

  • Thiophene Oxidation : The thiophene moiety is oxidized to sulfoxides or sulfones using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .

  • Thiadiazole Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the thiadiazole ring undergoes cleavage to form sulfonic acid derivatives .

Reduction Reactions

  • Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a primary amine, yielding 4-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2,3-thiadiazole-5-methylamine .

  • Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, modifying solubility and bioactivity .

Hydrolysis Reactions

  • Acidic Hydrolysis : Heating with HCl (6M) cleaves the carboxamide to a carboxylic acid and amine .

  • Basic Hydrolysis : NaOH (10%) hydrolyzes the thiadiazole ring, forming thiol and carbonyl intermediates .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
HalogenationNBS, DMF, 60°C, 4h4-Bromo-thiadiazole derivative
Oxidation (Thiophene)m-CPBA, CH₂Cl₂, RT, 2hThiophene sulfoxide
Reduction (Carboxamide)LiAlH₄, THF, 0°C → RT, 6hPrimary amine derivative
Hydrolysis (Acidic)6M HCl, reflux, 12h1,2,3-Thiadiazole-5-carboxylic acid + (2-(thiophen-3-yl)pyridin-4-yl)methanamine

Cross-Coupling Reactions

The pyridine and thiophene rings participate in palladium-catalyzed cross-couplings:

  • Suzuki Coupling : The pyridine ring reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Stille Coupling : Thiophene’s C2 position couples with organostannanes (e.g., trimethyltin chloride) using Pd₂(dba)₃ as a catalyst .

Spectroscopic Characterization

Reaction products are validated using:

Table: Key Spectroscopic Data for Common Derivatives

DerivativeIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Sulfoxide1045 (S=O)8.65 (s, 1H, thiophene), 2.98 (s, 3H, CH₃)163.0 (C=O), 139.5 (S=O)
Brominated Thiadiazole680 (C-Br)8.59 (s, 1H, thiadiazole), 7.96 (d, 2H, Ar)160.6 (C-Br), 134.3 (Ar)
Primary Amine3350 (N-H)3.45 (s, 2H, NH₂), 7.37–7.43 (m, 3H, Ar)127.3 (C-N), 33.7 (CH₂NH₂)

Biological Relevance

Q & A

Q. Key optimization parameters :

  • Temperature control (60–100°C) to avoid side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and connectivity, particularly for thiophene (δ 6.8–7.5 ppm) and pyridine protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 370.05 for C₁₅H₁₂N₄OS₂) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported reaction yields between traditional and ultrasound-assisted synthesis?

Answer:
Contradictions often arise from:

  • Solvent polarity : Ultrasound enhances mass transfer in polar solvents (e.g., DMF), whereas non-polar solvents show negligible improvement .
  • Reaction scale : Ultrasound efficiency decreases at >10 mmol scales due to cavitation limitations.
  • Validation : Replicate conditions using standardized equipment (e.g., 40 kHz ultrasonic bath) and compare yields via HPLC purity analysis .

Advanced: What strategies are recommended for elucidating the mechanism of action in biological studies?

Answer:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or microbial enzymes, leveraging the thiadiazole moiety’s electron-deficient nature .
  • In vitro assays :
    • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
    • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Metabolite profiling : LC-MS/MS to track metabolic stability and identify active derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups?

Answer:

  • Variable substituents : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or pyridine (e.g., 4-methyl vs. 4-ethoxy) groups .
  • Bioactivity correlation :
    • Thiadiazole ring : Essential for electron-withdrawing effects; replacing it with oxadiazole reduces antimicrobial potency .
    • Carboxamide linker : Methyl substitution enhances lipophilicity and membrane permeability .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

Answer:

  • Solvent volume : Reflux in acetonitrile or DMF becomes cost-prohibitive; switch to ethanol/water mixtures for greener processing .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/ethyl acetate) for >100 g batches .
  • Reaction monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track intermediate formation .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH stability tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using LC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV-Vis light (1.2 million lux hours) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.